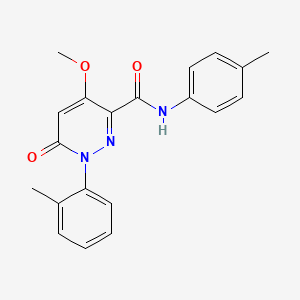![molecular formula C17H25ClN2O3 B2408860 [2-(Aminometil)-1,4-oxazepan-4-il]-(5,6-dimetil-2,3-dihidro-1-benzofuran-2-il)metanona; clorhidrato CAS No. 2418644-26-3](/img/structure/B2408860.png)
[2-(Aminometil)-1,4-oxazepan-4-il]-(5,6-dimetil-2,3-dihidro-1-benzofuran-2-il)metanona; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride is a compound with potential applications across various scientific fields. This compound features a complex structure, incorporating both an oxazepane ring and a benzofuran moiety. It is of interest due to its versatile chemical properties and possible uses in medicinal chemistry.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry
: It serves as a building block for synthesizing more complex molecules.
Biology
: Used in studies related to its interaction with biological macromolecules.
Medicine
: Explored for potential therapeutic applications due to its unique structural features.
Industry
: Utilized in developing new materials with specific properties, such as polymers or drug delivery systems.
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may interact with its targets by binding to them, thereby altering their function . The exact nature of these interactions and the resulting changes in cellular function are areas of ongoing research.
Biochemical Pathways
Given the complexity of biological systems, it is likely that the compound affects multiple pathways, leading to a variety of downstream effects
Result of Action
The molecular and cellular effects of EN300-26675749’s action are currently unknown. These effects would depend on the compound’s targets and mode of action, as well as the specific cellular context
Action Environment
The action, efficacy, and stability of EN300-26675749 are likely influenced by various environmental factors. These could include the physiological conditions within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells . Understanding these factors is crucial for optimizing the compound’s performance and minimizing potential side effects.
Métodos De Preparación
Synthetic routes to obtain [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride generally involve multi-step processes:
Initial Formation
: The process begins with the formation of the oxazepane ring. Starting materials typically include amino alcohols and suitable coupling agents.
Benzofuran Attachment
: The benzofuran structure is then attached through a series of substitution reactions, often under controlled temperature and pressure conditions.
Final Product Formation
: The resulting intermediate is further reacted to introduce the methanone group, followed by conversion to its hydrochloride form for stability.
Industrial Production Methods
Industrial-scale production of this compound may involve:
Batch Reactions
: Conducting reactions in large reactors with precise control over reaction conditions.
Purification Steps
: Utilizing chromatography and crystallization to ensure high purity of the final product.
Quality Control
: Employing spectroscopic and chromatographic techniques to verify the compound's identity and purity.
Análisis De Reacciones Químicas
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride undergoes various chemical reactions:
Oxidation
: It can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction
: Reduction reactions often involve hydride donors such as lithium aluminum hydride, resulting in reduced forms of the benzofuran moiety.
Substitution
: Nucleophilic substitution reactions can be performed to modify the benzofuran ring, introducing various substituents. Common reagents include acids, bases, and transition metal catalysts. The major products depend on the reaction type but generally involve modified versions of the original compound.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride is unique due to its specific combination of functional groups.
Similar Compounds
: Examples include other benzofuran derivatives or oxazepane-containing molecules.
Uniqueness
: Its specific synthetic pathway and the resulting biological activity set it apart from other similar compounds.
Propiedades
IUPAC Name |
[2-(aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-11-6-13-8-16(22-15(13)7-12(11)2)17(20)19-4-3-5-21-14(9-18)10-19;/h6-7,14,16H,3-5,8-10,18H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAUBIGRRXWZTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(C2)C(=O)N3CCCOC(C3)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408784.png)



![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2408793.png)
![tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2408794.png)
![Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH](/img/structure/B2408795.png)
![7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide](/img/structure/B2408796.png)



